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Abstract
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), a sterically hindered and mild

reducing agent, is a critical reagent in modern organic synthesis, valued for its selectivity in the

reduction of aldehydes, ketones, and acid chlorides. This technical guide provides a

comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared)

for this compound. While specific, experimentally determined peak data is not readily available

in public spectral databases, this document outlines the expected spectral features based on

the molecular structure and provides detailed experimental protocols for obtaining and

synthesizing the compound. This guide is intended to be a valuable resource for researchers

utilizing this reagent in their synthetic endeavors.

Introduction
Lithium tri-tert-butoxyaluminum hydride is a derivative of lithium aluminum hydride (LiAlH₄)

where three of the hydride ions have been replaced by bulky tert-butoxy groups. This structural

modification significantly tempers the reactivity of the reagent, rendering it a more selective

reducing agent than its parent compound. It is particularly useful for the partial reduction of acid

chlorides to aldehydes, a transformation that is often difficult to achieve with more powerful

reducing agents. A thorough understanding of its spectroscopic properties is essential for its

proper identification, purity assessment, and for monitoring reactions in which it is employed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8793992?utm_src=pdf-interest
https://www.benchchem.com/product/b8793992?utm_src=pdf-body
https://www.benchchem.com/product/b8793992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8793992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
Precise, experimentally verified spectroscopic data for lithium tri-tert-butoxyaluminum
hydride is not consistently reported in publicly accessible databases and literature. However,

based on the known chemical shifts and absorption frequencies of its constituent functional

groups, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of lithium tri-tert-butoxyaluminum hydride is expected to be

relatively simple, dominated by the signal from the protons of the three tert-butoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for Lithium tri-tert-butoxyaluminum hydride

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~1.3 Singlet 27H C(CH₃)₃

Broad signal Singlet 1H Al-H

Note: The chemical shift of the aluminum-bound hydride (Al-H) can be broad and may vary

depending on the solvent and concentration. It is often a low-intensity signal.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is also expected to show two distinct signals corresponding to the

quaternary and methyl carbons of the tert-butoxy groups.

Table 2: Predicted ¹³C NMR Spectral Data for Lithium tri-tert-butoxyaluminum hydride

Chemical Shift (δ) (ppm) Assignment

~68 C(CH₃)₃

~31 C(CH₃)₃
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Infrared (IR) Spectroscopy
The infrared spectrum provides valuable information about the vibrational modes of the

molecule's functional groups. A key feature to look for is the Al-H stretching frequency.

Table 3: Predicted IR Absorption Data for Lithium tri-tert-butoxyaluminum hydride

Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (asymmetric, CH₃)

~2870 Strong C-H stretch (symmetric, CH₃)

~1700 - 1800 Strong, Sharp Al-H stretch

~1365 Strong C-H bend (CH₃)

~1200 Strong C-O stretch

Note: The Al-H stretching frequency is a characteristic absorption and its presence is a strong

indicator of the compound's identity.

Experimental Protocols
Synthesis of Lithium Tri-tert-butoxyaluminum Hydride
Lithium tri-tert-butoxyaluminum hydride can be prepared by the reaction of lithium

aluminum hydride with three equivalents of tert-butanol in a suitable ether solvent, such as

tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert

atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

Procedure:

A solution of lithium aluminum hydride in anhydrous THF is placed in a flame-dried, three-

necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser

under a nitrogen atmosphere.

The solution is cooled in an ice bath.
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A solution of three molar equivalents of anhydrous tert-butanol in anhydrous THF is added

dropwise from the dropping funnel with stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional hour.

The resulting solution of lithium tri-tert-butoxyaluminum hydride can be used directly or

the solvent can be removed under reduced pressure to yield the solid product.

LiAlH4 in THF

Reaction Vessel
(Inert Atmosphere, 0°C)

3 equiv. t-BuOH in THF

Stirring at RT LiAlH(OtBu)3 solution

Click to download full resolution via product page

Caption: Synthesis of Lithium tri-tert-butoxyaluminum hydride.

Spectroscopic Analysis
3.2.1. NMR Spectroscopy

Sample Preparation:

Due to the reactivity of lithium tri-tert-butoxyaluminum hydride with moisture and protic

solvents, all sample preparation must be conducted under an inert atmosphere in a glovebox.

An appropriate amount of the compound is dissolved in a deuterated, anhydrous aprotic

solvent (e.g., THF-d₈, C₆D₆).

The solution is transferred to a dry NMR tube, which is then sealed with a cap and parafilm.

Data Acquisition:

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.
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The chemical shifts are referenced to the residual solvent peak.

LiAlH(OtBu)3

Dissolve in Glovebox

Anhydrous
Deuterated Solvent

Transfer to
NMR Tube

Acquire Spectra
(¹H, ¹³C)

Data Processing
and Analysis

Click to download full resolution via product page

Caption: Workflow for NMR analysis.

3.2.2. IR Spectroscopy

Sample Preparation:

Solid State (KBr Pellet): In a glovebox, a small amount of the solid sample is finely ground

with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Solution State: A solution of the compound in a dry, IR-transparent solvent (e.g., anhydrous

THF) is prepared in a glovebox and placed in a sealed liquid IR cell.

Data Acquisition:

A background spectrum of the empty spectrometer (or the solvent) is recorded.

The sample is placed in the spectrometer and the IR spectrum is acquired.

Logical Relationship of Spectroscopic Data to
Molecular Structure
The spectroscopic data directly correlates with the structure of lithium tri-tert-
butoxyaluminum hydride.
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Molecular Structure

Spectroscopic Data

Li⁺ [H-Al(O-t-Bu)₃]⁻

tert-butoxy groups
(-OC(CH₃)₃) Al-H bond

¹H NMR:
- Singlet at ~1.3 ppm (27H)

- Broad singlet for Al-H

¹³C NMR:
- Signal at ~68 ppm (quaternary C)

- Signal at ~31 ppm (methyl C)

IR:
- Strong Al-H stretch (~1700-1800 cm⁻¹)

- C-H and C-O stretches

Click to download full resolution via product page

Caption: Correlation of structure and spectra.

Conclusion
While a definitive, publicly archived set of spectroscopic data for lithium tri-tert-
butoxyaluminum hydride remains elusive, this guide provides a robust framework for its

characterization. The predicted NMR and IR spectral features, in conjunction with the detailed

experimental protocols, offer researchers the necessary tools to confidently synthesize, identify,

and utilize this important selective reducing agent in their work. The provided workflows and

diagrams serve to clarify the experimental processes and the logical connections between the

compound's structure and its spectral output.

To cite this document: BenchChem. [Spectroscopic Analysis of Lithium Tri-tert-
butoxyaluminum Hydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8793992#spectroscopic-data-nmr-ir-of-lithium-tri-
tert-butoxyaluminum-hydride]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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